4-Bromo-3-methyl-1H-pyrazol-5(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that compounds with similar structures, such as coumarin heterocycles and imidazole-containing compounds , have been extensively studied for their biological and pharmaceutical properties. These studies include synthesis methods, biological properties, and various applications in medicinal chemistry.

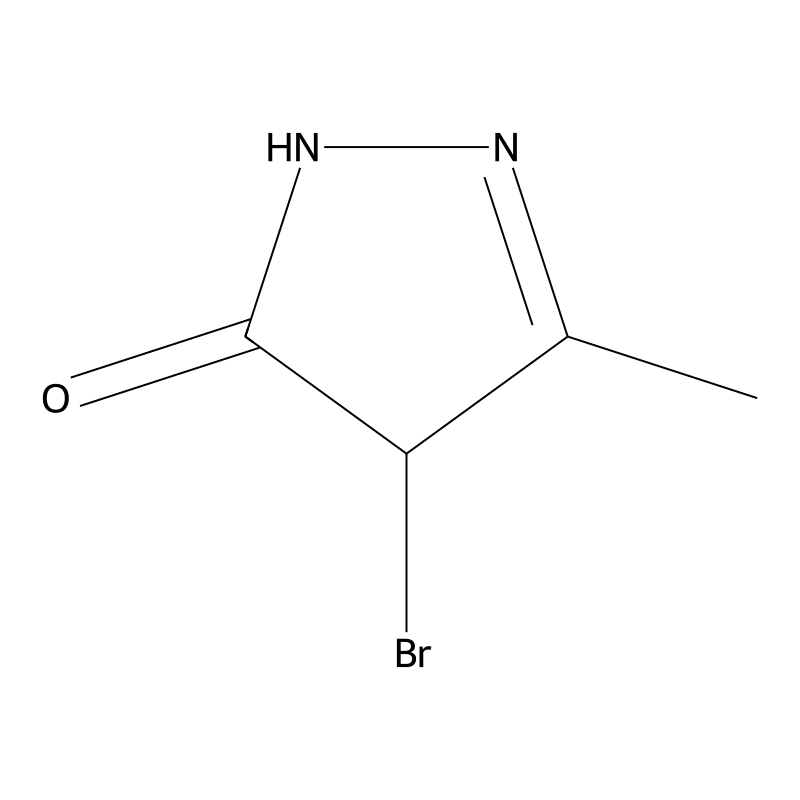

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is C₄H₅BrN₂O, and it has a molecular weight of 177.00 g/mol. The compound features a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, with a carbonyl group at the 5-position, which contributes to its unique chemical properties and reactivity .

This compound is known for its solubility in various solvents, making it suitable for diverse chemical applications. Its structural formula can be represented as follows:

textN / \Br-C C=O \ / N / CH₃

There is no current information available on the specific mechanism of action of 4-Bromo-5-methyl-2,4-dihydro-3h-pyrazol-3-one. However, as mentioned earlier, pyrazole derivatives can exhibit various biological activities. Depending on the functional group substitutions, they might interact with enzymes, receptors, or other biomolecules [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form pyrazole derivatives through condensation, often in the presence of acid catalysts.

- Cyclization: This compound can undergo cyclization reactions, forming more complex heterocycles.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical development.

- Anti-inflammatory Effects: Some studies have indicated that derivatives of this compound may possess anti-inflammatory properties, making them candidates for further investigation in therapeutic contexts .

These biological activities are attributed to its ability to interact with biological targets, potentially influencing enzymatic pathways or cellular processes.

The synthesis of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one can be achieved through several methods:

- Direct Bromination: Starting from 3-methyl-1H-pyrazol-5(4H)-one, bromination can be performed using bromine or brominating agents under controlled conditions.

- Reflux Method: The compound can also be synthesized by refluxing 3-methylpyrazole with bromine in an appropriate solvent like acetic acid.

- Suzuki Coupling Reaction: Recent studies have explored the use of Suzuki coupling reactions to synthesize aryl-substituted derivatives involving this compound as a key intermediate .

These methods offer flexibility in producing the compound and its derivatives for various applications.

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one finds use in several fields:

- Pharmaceutical Chemistry: Due to its biological activity, it serves as a precursor for developing new drugs targeting bacterial infections and inflammation.

- Agricultural Chemistry: It may also be utilized in formulating agrochemicals aimed at pest control or plant growth regulation.

- Material Science: Its unique properties allow for potential applications in the development of new materials or catalysts .

Interaction studies involving 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one have focused on its binding affinity with various biological targets. Research has shown that:

- The compound can interact with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of their activity.

- Docking studies have been conducted to predict how this compound binds to specific receptors or enzymes, aiding in drug design efforts .

These studies are crucial for understanding the pharmacological potential and optimizing the therapeutic efficacy of derivatives.

Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrazole | Lacks bromine substituent | Simpler structure; used primarily as an intermediate |

| 4-Bromo-3-methylpyrazole | Contains only one nitrogen atom in the ring | Less reactive than 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one |

| Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole | Contains ethyl group instead of methyl | Different reactivity profile due to ethyl substitution |

| 4-Bromoacetanilide | Acetanilide derivative | Exhibits different biological activities |

The uniqueness of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one lies in its specific combination of bromine and methyl groups on the pyrazole ring, which influences both its chemical reactivity and biological activity compared to similar compounds .

4-Bromo-3-methyl-1H-pyrazol-5(4H)-one represents a significant member of the brominated pyrazolone family, characterized by its distinctive structural features and crystalline properties. The compound exists as a crystalline solid under standard laboratory conditions [1], displaying characteristic off-white to light yellow coloration [1].

The fundamental molecular parameters define the compound's identity with precision. The molecular formula C₄H₅BrN₂O corresponds to a molecular weight of 177.00 g/mol [1]. The systematic IUPAC nomenclature designates this compound as 4-bromo-3-methyl-1H-pyrazol-5(4H)-one, reflecting the substitution pattern on the pyrazolone core structure [1]. The compound is registered under CAS number 51395-52-9 [1], providing unambiguous chemical identification.

Structural representation through computational chemistry reveals the Standard InChI designation as InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h3H,1H3,(H,7,8) [1], while the corresponding InChI Key is PFZZZDVWAXUXGE-UHFFFAOYSA-N [1]. The canonical SMILES notation CC1=NNC(=O)C1Br effectively captures the connectivity pattern [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅BrN₂O | [1] |

| Molecular Weight (g/mol) | 177.00 | [1] |

| CAS Registry Number | 51395-52-9 | [1] |

| Physical State at 20°C | Crystalline solid | [1] |

| Color | Off-white to light yellow | [1] |

| Crystal System | Not determined | - |

| Space Group | Not determined | - |

Despite the structural significance of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one, comprehensive single-crystal X-ray diffraction studies for this specific compound remain limited in the current literature. However, comparative crystallographic investigations of related pyrazolone derivatives provide valuable insights into the expected solid-state behavior [2] [3] [4].

Related pyrazole compounds demonstrate diverse crystallographic arrangements. For instance, 4-chloro-1H-pyrazole crystallizes in the orthorhombic space group Pnma at 170 K, forming trimeric hydrogen-bonded assemblies [4] [5]. Similarly, pyrazolone derivatives typically exhibit extensive intermolecular hydrogen bonding networks, contributing to their thermal stability and solid-state organization [6] [7].

The absence of specific crystallographic data for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one represents a significant gap in the comprehensive characterization of this compound. Based on structural analogies with related brominated pyrazoles and pyrazolones, the compound is expected to adopt a planar or near-planar conformation in the solid state, with potential for tautomeric forms involving the NH and carbonyl functionalities [8] [9].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one reflect the compound's amphiphilic nature, arising from the polar pyrazolone ring system combined with the moderately hydrophobic bromine substituent. This structural duality directly influences its dissolution behavior across different solvent systems .

Aqueous solubility represents a critical limitation for this compound. 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one exhibits poor solubility in water, with estimated concentrations below 0.1 mg/mL . This limited aqueous solubility stems from the hydrophobic character imparted by the bromine atom and the overall neutral character of the molecule under physiological pH conditions.

In contrast, the compound demonstrates excellent solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) serve as particularly effective dissolution media, with solubility exceeding 50 mg/mL [12]. These solvents effectively solvate both the polar lactam functionality and accommodate the bromine substituent through favorable dipole interactions.

Alcoholic solvents provide moderate solubility for the compound. Ethanol and methanol dissolve the compound to concentrations typically ranging from 5-25 mg/mL [13]. The hydrogen bonding capability of alcohols facilitates interaction with the pyrazolone NH and carbonyl groups, while the hydrocarbon chains provide some compatibility with the brominated portion of the molecule.

| Solvent System | Solubility | Estimated Solubility (mg/mL) | Polarity Classification | Source |

|---|---|---|---|---|

| Water | Insoluble | <0.1 | Polar protic | |

| Ethanol | Soluble | 5-25 | Polar protic | [13] |

| Acetone | Soluble | 5-25 | Polar aprotic | [13] |

| DMSO | Readily soluble | >50 | Polar aprotic | [12] |

| DMF | Readily soluble | >50 | Polar aprotic | [12] |

| Dichloromethane | Soluble | 10-50 | Nonpolar | |

| Chloroform | Soluble | 10-50 | Nonpolar | [13] |

| Benzene | Sparingly soluble | 1-5 | Nonpolar | [13] |

Halogenated solvents demonstrate good dissolution capacity for 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. Dichloromethane and chloroform achieve solubility levels of 10-50 mg/mL [13], likely due to favorable halogen-halogen interactions and the ability of these solvents to accommodate both polar and nonpolar molecular regions.

Aromatic hydrocarbons such as benzene show limited but measurable solubility, typically in the range of 1-5 mg/mL [13]. This modest solubility reflects weak π-π interactions between the aromatic solvent and the pyrazole ring system, though the polar carbonyl functionality limits overall dissolution.

Aliphatic hydrocarbons like hexane essentially exclude the compound from solution, with solubility below 0.1 mg/mL. The highly polar nature of the pyrazolone functionality prevents meaningful dissolution in purely hydrocarbon environments.

The solubility profile significantly influences practical applications of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one. For synthetic transformations, DMSO or DMF represent optimal choices when high concentrations are required [12]. For crystallization and purification procedures, ethanol or methanol provide balanced solubility allowing for effective recrystallization protocols [13].

Thermal Stability and Decomposition Pathways

The thermal behavior of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one reflects the inherent stability of the pyrazolone ring system while demonstrating characteristic decomposition patterns associated with brominated heterocycles. Thermal analysis provides critical insights into storage stability, processing conditions, and degradation mechanisms [12] [9].

Thermal stability under ambient conditions extends well beyond normal laboratory temperatures. The compound remains stable at temperatures exceeding 200°C under inert atmospheric conditions [12] [9]. This remarkable thermal stability derives from the aromatic character of the pyrazole ring and the delocalization of electron density throughout the heterocyclic system.

Decomposition initiation typically occurs around 250°C based on analogies with structurally related pyrazolone derivatives [12] [14]. The onset temperature varies depending on atmospheric conditions, with oxidative environments potentially lowering the decomposition threshold due to enhanced reactivity of the organic framework.

| Property | Value | Notes | Source |

|---|---|---|---|

| Thermal Stability Range | >200°C | Stable under normal conditions | [12] [9] |

| Decomposition Onset | ~250°C (estimated) | Based on similar derivatives | [12] [14] |

| Complete Decomposition | ~350°C (estimated) | Total thermal degradation | [12] [14] |

| Atmosphere | Nitrogen/Air | Inert or oxidative conditions | [12] [14] |

| Mass Loss | ~100% | Complete decomposition | Estimated |

Thermogravimetric analysis (TGA) represents the standard analytical approach for characterizing thermal decomposition [12] [14]. Typical experimental protocols employ heating rates of 10°C/min under controlled atmospheric conditions, allowing for systematic monitoring of mass loss as a function of temperature.

Primary decomposition pathways involve multiple competing mechanisms. Carbon-bromine bond cleavage represents the most thermally labile process, typically initiating decomposition through hydrogen bromide elimination [12] [14]. This process generates reactive intermediates that subsequently undergo ring-opening reactions and further fragmentation.

Secondary decomposition processes involve the pyrazolone core structure. Decarboxylation occurs through loss of carbon dioxide from the lactam carbonyl functionality [12] [14]. Simultaneous nitrogen-nitrogen bond cleavage within the pyrazole ring leads to formation of nitrogen gas and organic fragments.

Decomposition products include both gaseous and condensed phase materials. Major gaseous products encompass hydrogen bromide (HBr), carbon dioxide (CO₂), and nitrogen (N₂) [12] [14]. Organic fragments may include methylated pyrrole derivatives, acetonitrile, and various carbonyl-containing compounds resulting from ring fragmentation.

Kinetic analysis of thermal decomposition follows typical patterns observed for brominated heterocycles [12] [14]. The process generally exhibits first-order kinetics with respect to the remaining solid material, though complex multi-step mechanisms may result in apparent deviations from simple kinetic models.

Practical implications of thermal stability data extend to multiple areas of compound handling and application. Storage protocols should maintain temperatures well below 200°C to ensure long-term stability [12] [9]. Synthetic procedures involving elevated temperatures must consider potential decomposition, particularly when temperatures approach or exceed 250°C.

Atmospheric sensitivity during thermal treatment requires careful consideration. Oxidative atmospheres may accelerate decomposition through radical-mediated pathways, while inert atmospheres provide optimal conditions for controlled thermal studies [12] [14].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one provides definitive structural confirmation and enables detailed analysis of molecular properties. Each spectroscopic technique contributes unique information regarding functional group identification, structural connectivity, and electronic properties [15] [16] [17].

Infrared Spectroscopy

Infrared (IR) spectroscopy reveals characteristic absorption patterns that definitively identify key functional groups within the molecule. The N-H stretching vibration appears as a distinctive absorption band in the region of 3200-3400 cm⁻¹ [15] [17]. This broad absorption reflects hydrogen bonding interactions in the solid state and confirms the presence of the pyrazole NH functionality.

The carbonyl stretch represents one of the most diagnostic features, appearing as a strong absorption at 1720-1750 cm⁻¹ [15] [17]. This frequency range is characteristic of lactam carbonyls and provides unambiguous evidence for the 5(4H)-one structural element. The exact frequency within this range depends on tautomeric forms and intermolecular hydrogen bonding patterns.

C=N stretching vibrations manifest in the 1580-1620 cm⁻¹ region [15] [17], confirming the presence of imine functionality within the pyrazole ring system. These absorptions often appear as multiple bands due to coupling with other ring vibrations and tautomeric equilibria.

Carbon-bromine stretching occurs at lower frequencies, typically in the 500-600 cm⁻¹ range [17]. While these absorptions may be weak due to the heavy bromine atom, they provide valuable confirmation of the halogen substitution pattern.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about hydrogen environments and molecular connectivity. The methyl group attached to the pyrazole ring appears as a characteristic singlet at 2.0-2.5 ppm, integrating for three protons [15] [17]. This chemical shift reflects the electron-withdrawing influence of the adjacent nitrogen atoms.

The N-H proton resonates significantly downfield at 10-12 ppm due to deshielding by the electronegative nitrogen environment [15] [17]. This signal typically appears as a singlet and demonstrates deuterium oxide (D₂O) exchangeability, confirming its assignment to the NH functionality.

The C-H proton at the 4-position, bearing the bromine substituent, appears as a singlet at 5.0-6.0 ppm [17]. The significant downfield shift reflects the combined deshielding effects of the bromine atom and the aromatic pyrazole system.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The methyl carbon appears upfield at 10-15 ppm [17], while the carbonyl carbon resonates significantly downfield at 160-170 ppm [17], confirming the lactam functionality. The brominated carbon typically appears at 85-95 ppm [17], reflecting the deshielding influence of the halogen substituent.

| Technique | Assignment/Peak | Frequency/Chemical Shift | Solvent/Conditions | Source |

|---|---|---|---|---|

| IR | N-H stretch | 3200-3400 cm⁻¹ | KBr pellet | [15] [17] |

| IR | C=O stretch | 1720-1750 cm⁻¹ | KBr pellet | [15] [17] |

| IR | C=N stretch | 1580-1620 cm⁻¹ | KBr pellet | [15] [17] |

| ¹H NMR | Methyl group | 2.0-2.5 ppm (s, 3H) | DMSO-d₆ | [15] [17] |

| ¹H NMR | N-H proton | 10-12 ppm (s, 1H) | DMSO-d₆ | [15] [17] |

| ¹³C NMR | C=O carbon | 160-170 ppm | DMSO-d₆ | [17] |

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. Under electron ionization (EI) conditions at 70 eV, the molecular ion peak [M]⁺ appears at m/z 177 [15] [16], corresponding exactly to the calculated molecular weight.

Fragmentation patterns reflect the structural features of the molecule. The base peak typically occurs at m/z 98, corresponding to [M-Br]⁺ [15] [16]. This fragment results from homolytic cleavage of the carbon-bromine bond, generating a radical cation that maintains the pyrazolone core structure.

Additional fragment ions may include species resulting from methyl loss ([M-CH₃]⁺ at m/z 162) and carbonyl fragmentation patterns. These fragmentation pathways provide structural confirmation and enable differentiation from isomeric compounds.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy reveals electronic transition patterns characteristic of the pyrazolone chromophore. The compound typically exhibits two primary absorption regions in ethanolic solution [18] [19].

The n→π* transition associated with the carbonyl functionality appears at 320-350 nm [18] [19]. This relatively weak absorption reflects the symmetry-forbidden nature of the transition and provides information about the electronic environment of the carbonyl group.

The π→π* transition involving the aromatic pyrazole system occurs at higher energy, typically in the 250-280 nm region [18] [19]. This more intense absorption reflects the extended conjugation within the heterocyclic framework and demonstrates significant extinction coefficients.

Solvent effects on UV-Vis spectra provide insights into intermolecular interactions and tautomeric equilibria. Polar protic solvents may shift absorption maxima due to hydrogen bonding interactions, while polar aprotic solvents typically provide spectra more representative of isolated molecular properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant